

A Spectroscopic Showdown: Differentiating Isomers of 2-Amino-3-bromo-5-methylpyridine

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-methylpyridine

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For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative spectroscopic analysis of **2-Amino-3-bromo-5-methylpyridine** and its isomers, offering a clear differentiation based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The subtle shifts in the placement of amino, bromo, and methyl groups on the pyridine ring result in distinct spectroscopic fingerprints for each isomer. Understanding these differences is paramount for ensuring the correct molecular structure is in hand for further research and development. This guide summarizes available quantitative data, details experimental methodologies, and provides visual workflows to aid in the analysis of these closely related compounds.

Spectroscopic Data Summary

The following tables present a compilation of available spectroscopic data for various isomers of 2-Amino-bromo-methylpyridine. The data has been aggregated from various public sources and is presented to highlight the key differences between the isomers.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ , ppm)

Isomer	H-3 (s)	H-4 (d)	H-6 (s)	-NH ₂ (s)	-CH ₃ (s)	Solvent
2-Amino-5-bromo-4-methylpyridine[1]	6.406	-	8.078	4.481	2.277	CDCl ₃

Note: Data for other isomers is not readily available in the public domain.

Table 2: Infrared (IR) Spectroscopy Data (Wavenumber, cm⁻¹)

Isomer	N-H Stretching	C-H Aromatic Stretching	N-H Bending	C=C, C=N Stretching	C-Br Stretching
2-Amino-5-bromo-4-methylpyridine[2][3]	3400-3200	3100-3000	~1640	1600-1400	700-600
2-Amino-5-bromo-3-methylpyridine[4][5]	Yes	Yes	Yes	Yes	Yes
2-Amino-3-bromo-5-methylpyridine[6]	Yes	Yes	Yes	Yes	Yes

Note: "Yes" indicates the presence of characteristic bands in the specified region based on available spectra. Detailed peak assignments for all isomers are not consistently available.

Table 3: Mass Spectrometry Data (m/z)

Isomer	Molecular Ion $[M]^+$	Protonated Molecular Ion $[M+H]^+$	Key Fragments
2-Amino-5-bromo-4-methylpyridine ^{[1][7]}	186/188	188	Due to the bromine isotopes (^{79}Br and ^{81}Br), the molecular ion peak appears as a doublet with a ~1:1 intensity ratio.

Note: All isomers of 2-Amino-bromo-methylpyridine have a molecular weight of approximately 187.04 g/mol, and thus their mass spectra are expected to show a characteristic isotopic pattern for the molecular ion.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate spectroscopic analysis of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-resolution ^1H NMR spectra is as follows:

- Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire a standard one-dimensional proton spectrum.

- Set the spectral width to encompass the expected chemical shift range (typically 0-10 ppm).
- Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the chemical shifts to an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal using the pressure clamp.
- Instrumentation: Employ a Fourier-Transform Infrared spectrometer equipped with a suitable detector (e.g., DTGS).
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

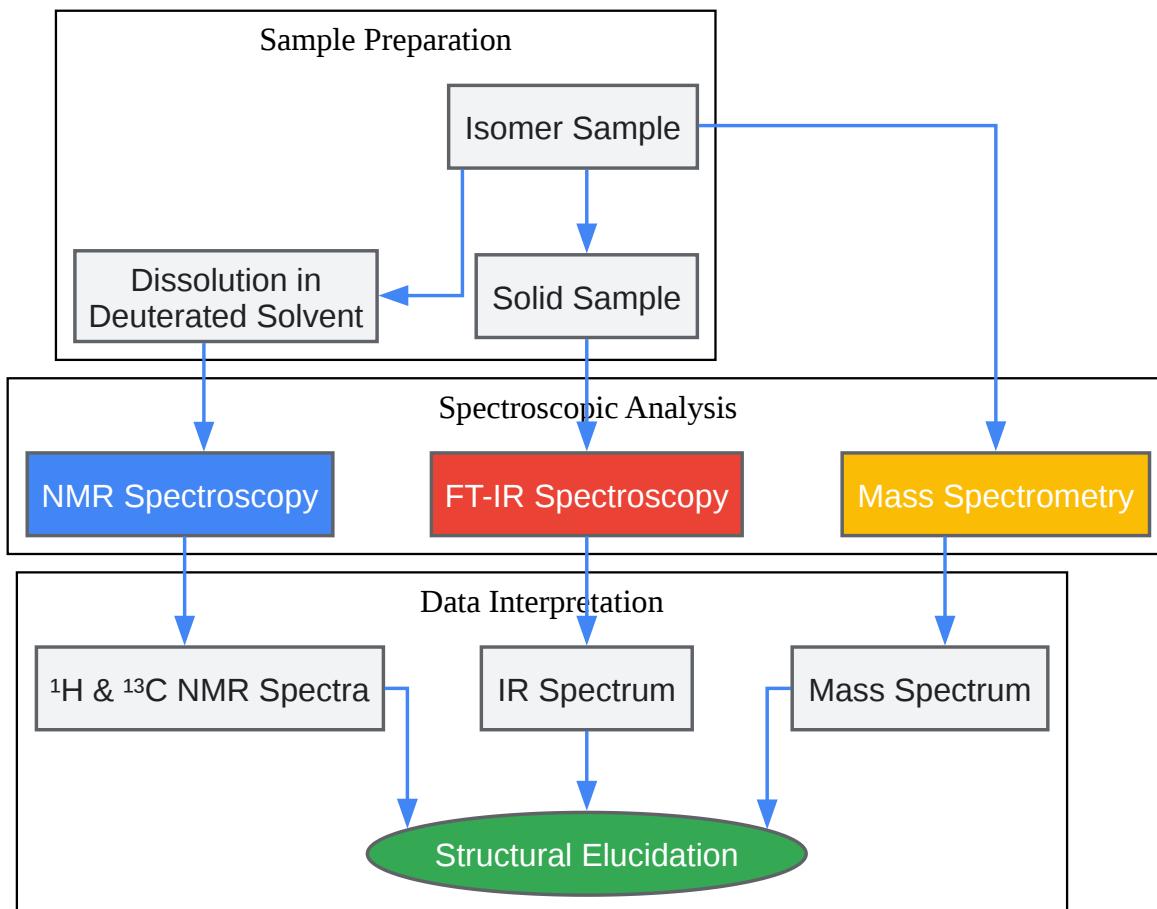
Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the analysis of these compounds.

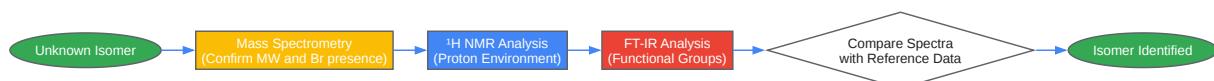
- Sample Preparation:
 - EI-MS: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
 - ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 µg/mL) and infuse it into the ESI source.
- Instrumentation: Utilize a mass spectrometer (e.g., Quadrupole, Time-of-Flight) appropriate for the chosen ionization method.
- Data Acquisition:
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
 - For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure accurate mass measurements.
- Data Analysis:
 - Identify the molecular ion peak, paying close attention to the isotopic pattern of bromine (^{79}Br and ^{81}Br).
 - Analyze the fragmentation pattern to gain structural information.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the logical flow of experiments.

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Caption: General workflow for the spectroscopic analysis and structural elucidation of **2-Amino-3-bromo-5-methylpyridine** isomers.

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